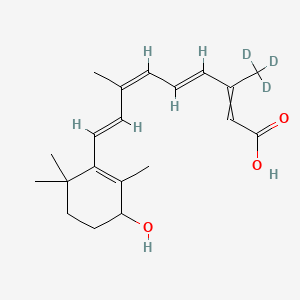

Rac all-trans

Description

Theoretical Framework of Chirality, Enantiomerism, and Diastereomerism

Stereoisomers are molecules that share the same molecular formula and connectivity of atoms but differ in the three-dimensional orientation of those atoms. masterorganicchemistry.com They are broadly categorized into two main types: enantiomers and diastereomers. byjus.com

Chirality is a geometric property of a molecule that makes it non-superimposable on its mirror image. byjus.combyjus.com A common source of chirality in organic molecules is the presence of a stereocenter, which is an atom (often carbon) bonded to four different groups. uou.ac.in Such a center is also known as a chiral center. uou.ac.in

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.comdiva-portal.org They have identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. stanford.edunih.gov Their distinguishing feature is their interaction with plane-polarized light; one enantiomer will rotate the light in a clockwise direction (dextrorotatory or (+)), while its mirror image will rotate it in the opposite direction (levorotatory or (-)) by an equal amount. stanford.edu In terms of nomenclature, enantiomers have opposite configurations (R or S) at all chiral centers. masterorganicchemistry.com

Diastereomers are stereoisomers that are not mirror images of each other. byjus.commasterorganicchemistry.com This situation arises when a molecule has two or more stereocenters, and the isomers differ in the configuration at some, but not all, of these centers. masterorganicchemistry.comlibretexts.org Unlike enantiomers, diastereomers have different physical properties, including melting points, boiling points, and solubilities, which allows for their separation by standard laboratory techniques like crystallization or chromatography. stanford.eduardena.com For a molecule with 'n' chiral centers, there can be a maximum of 2n possible stereoisomers. stanford.edulibretexts.org

| Feature | Enantiomers | Diastereomers |

| Relationship | Non-superimposable mirror images | Stereoisomers that are not mirror images |

| Chiral Centers | Opposite configuration at all chiral centers | Different configuration at one or more, but not all, chiral centers |

| Physical Properties | Identical (except for rotation of plane-polarized light) | Different |

| Separation | Requires a chiral resolving agent or chiral chromatography | Can be separated by standard physical methods (e.g., crystallization, chromatography) |

Principles of Racemization and Chiral Resolution

A racemic mixture , or racemate, is a 50:50 mixture of two enantiomers. ardena.comdalalinstitute.com Because it contains equal amounts of the dextrorotatory and levorotatory forms, a racemic mixture is optically inactive. byjus.com The synthesis of a chiral molecule from achiral starting materials typically results in a racemic mixture because there is no energetic preference for the formation of one enantiomer over the other. byjus.comardena.com

Racemization is the process by which an enantiomerically pure substance is converted into a racemic mixture. byjus.com This process is thermodynamically favorable and can occur spontaneously if a viable pathway for the interconversion of enantiomers exists. byjus.com Mechanisms for racemization include the action of heat, chemical reagents, or through the formation of a planar intermediate like a carbocation. byjus.comdalalinstitute.com

Chiral resolution is the process of separating a racemic mixture into its individual, pure enantiomers. dalalinstitute.com Since enantiomers have identical physical properties, their separation is not straightforward and requires specialized methods. stanford.edu Common techniques include:

Chemical Method (Diastereomeric Salt Formation): This is a widely used technique where the racemic mixture of an acidic or basic compound is reacted with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. ardena.com Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. ardena.com After separation, the original enantiomers can be recovered by removing the resolving agent. stanford.edu

Chiral Chromatography: This method employs a chiral stationary phase (CSP) within a chromatography column. symeres.com The enantiomers in the racemic mixture interact differently with the chiral stationary phase, leading to different retention times and, thus, their separation. symeres.com

Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes. symeres.com An enzyme may react with only one enantiomer in the racemic mixture, converting it into a different compound that can then be easily separated from the unreacted enantiomer. symeres.com

Kinetic Resolution: This method relies on the different reaction rates of enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, allowing for its separation from the slower-reacting enantiomer. nih.gov

For compounds that can undergo racemization in solution, it is possible to achieve a theoretical yield of 100% for a single enantiomer through a process called dynamic kinetic resolution. ardena.comsymeres.com This involves continuously racemizing the unwanted enantiomer back into the racemic mixture while the desired enantiomer is selectively removed. ardena.comresearchgate.net

Nomenclature and Stereodescriptors for all-trans Configurations in Polyenes and Related Conjugated Systems

In molecules containing double bonds, such as polyenes, the restricted rotation around the carbon-carbon double bond gives rise to another form of stereoisomerism known as geometric isomerism. uou.ac.in The terms cis and trans are used to describe the relative positions of substituents attached to the double bond. However, for more complex alkenes with three or four different substituents, the E/Z nomenclature system is used. sbsscollegebegusarai.com

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign priorities to the groups attached to each carbon of the double bond. sbsscollegebegusarai.com

(Z)-isomer: If the two higher-priority groups are on the same side (zusammen, German for "together") of the double bond. sbsscollegebegusarai.com

(E)-isomer: If the two higher-priority groups are on opposite sides (entgegen, German for "opposite") of the double bond. sbsscollegebegusarai.com

An all-trans configuration in a polyene refers to a molecule where all the double bonds in the conjugated system have the trans or (E) configuration. diva-portal.org This results in a more linear and extended molecular shape. The nomenclature for polyenes specifies the location and configuration of each double bond. For example, a hepta-2,4-diene has two double bonds and can exist in different stereoisomeric forms, such as (2E,4Z)-hepta-2,4-diene. spcmc.ac.in The IUPAC name for a specific all-trans polyene derived from n-C32H66 is (3E,5E,7E,9E,11E,13E,15E,17E,19E,21E,23E,25E,27E,29E)-dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene. diva-portal.org

Significance of Specific Stereoisomeric Purity in Chemical Research and Synthesis

Achieving stereoisomeric purity is of paramount importance in chemical synthesis and research, particularly in the pharmaceutical industry. diva-portal.orgnih.gov The biological systems with which drugs interact, such as enzymes and receptors, are themselves chiral. nih.gov Consequently, different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. uou.ac.innih.gov

One enantiomer might be responsible for the desired therapeutic effect, while the other could be inactive, have a different activity, or even be harmful. nih.gov A classic example is the drug thalidomide (B1683933), where one stereoisomer was effective against morning sickness, while the other caused severe birth defects. uou.ac.in This underscores the critical need for producing single-enantiomer drugs. ardena.com

The pursuit of stereochemically pure compounds has driven the development of highly selective synthetic methods:

Asymmetric Synthesis: This involves the use of chiral catalysts, reagents, or auxiliaries to selectively produce a single desired stereoisomer from an achiral starting material. researchgate.net

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products like amino acids or sugars as starting materials for the synthesis of more complex chiral molecules. researchgate.net

Regulatory agencies now often require that new chiral drugs be developed as single enantiomers, with thorough characterization of each stereoisomer's properties. ardena.comnih.gov This ensures the safety and efficacy of pharmaceutical products. nih.gov The ability to synthesize and analyze stereoisomerically pure compounds is a hallmark of modern organic chemistry and is essential for advancing fields ranging from medicine to materials science. diva-portal.orgmdpi.com

Structure

3D Structure

Properties

CAS No. |

1346606-21-0 |

|---|---|

Molecular Formula |

C20H28O3 |

Molecular Weight |

319.459 |

IUPAC Name |

(4E,6Z,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-7-methyl-3-(trideuteriomethyl)nona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7-,15-13?/i2D3 |

InChI Key |

KGUMXGDKXYTTEY-SUMISPMASA-N |

SMILES |

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |

Synonyms |

4-Hydroxy-all-trans-retinoic Acid-d3; 4-Hydroxyretinoic Acid-d3; |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Rac and All Trans Chemical Compounds

Stereoselective and Stereodivergent Total Synthesis Strategies

Total synthesis aims to construct complex molecules from simpler, readily available precursors. rroij.comlumenlearning.com When these target molecules contain multiple stereocenters and geometric isomers, the synthetic strategy must address the challenge of controlling their formation. Stereoselective synthesis refers to methods that preferentially form one stereoisomer over others. iipseries.org Historically, many total syntheses targeted racemic mixtures, which are 50:50 mixtures of two enantiomers, that could potentially be separated later. rroij.comlumenlearning.comnih.gov

Convergent and Linear Synthetic Approaches to Complex (all-trans)-Architectures

The architectural plan for a total synthesis generally falls into two main categories: linear and convergent. rroij.comlumenlearning.com A linear synthesis builds a molecule sequentially, performing one reaction after another on a single starting material until the final product is complete. rroij.comlumenlearning.comfiveable.me Each chemical compound formed in the sequence is known as a synthetic intermediate. rroij.comlumenlearning.com

| Number of Steps in Longest Sequence | Linear Synthesis Overall Yield (%) | Convergent Synthesis Overall Yield (%) |

|---|---|---|

| 5 | 59.0 | 72.9 |

| 10 | 34.9 | 59.0 |

| 15 | 20.6 | 47.8 |

| 20 | 12.2 | 38.7 |

Convergent synthesis also offers greater flexibility, as the different fragments can be synthesized simultaneously and optimized independently. fiveable.mefiveable.me This modularity is highly valuable when synthesizing complex natural products. fiveable.me

Asymmetric Synthesis of Chiral Centers Leading to Racemic Mixtures

Chirality is a fundamental property of many complex molecules. solubilityofthings.com When a synthesis creates a new chiral center from an achiral or prochiral starting material without the influence of a chiral agent (like a catalyst or auxiliary), the result is typically a racemic mixture—an equal mixture of both enantiomers. iipseries.orgyork.ac.ukmsu.edu This occurs because the reaction pathways leading to the two enantiomers have transition states that are equal in energy, making their formation equally likely. iipseries.orgyork.ac.uk

Historically, many total synthesis campaigns targeted racemic mixtures, which could then be separated into individual enantiomers through a process called chiral resolution. rroij.comlumenlearning.comyork.ac.uk For example, the hydroboration of a prochiral alkene like 1-phenylcyclopentene using achiral reagents, followed by oxidation, creates two new stereogenic centers but results in a racemic mixture of the trans-product because the reagent can attack both faces of the double bond with equal probability. msu.edu

The development of true asymmetric synthesis, which directs a reaction to produce only one enantiomer, has been a major focus in chemistry. iipseries.orgnih.govsolubilityofthings.com Techniques like dynamic kinetic resolution (DKR) represent a significant advancement, where a racemic starting material is converted almost entirely into a single enantiopure product by using a catalyst that selectively reacts with one enantiomer while the other is rapidly epimerized. solubilityofthings.comwikipedia.org This stands in contrast to simpler methods that yield racemic products.

Diastereoselective Control in Forming (all-trans)-Double Bonds

For molecules containing polyene chains, controlling the geometry of the carbon-carbon double bonds is critical. acs.org The goal is often to create an all-trans (or all-E) configuration. chinesechemsoc.orgresearchgate.net Diastereoselectivity in this context refers to the preferential formation of one geometric isomer over another. researchgate.net

Achieving high diastereoselectivity for double bond formation in acyclic systems requires careful control over the reaction's transition state conformation. researchgate.net While classic olefination reactions like the Wittig or Horner-Wadsworth-Emmons reactions are used, they can sometimes lack complete stereocontrol. nih.gov Modern synthetic chemistry has increasingly turned to transition metal-catalyzed cross-coupling reactions, which are often highly stereospecific, meaning the stereochemistry of the starting materials is faithfully transferred to the product. nih.gov

Various catalytic systems have been developed to achieve high E/Z selectivity. For example, cationic rhodium catalysts have been used for the linear trimerization of acetylene (B1199291) and olefins to produce all-trans conjugated trienes with high efficiency and stereoselectivity. chinesechemsoc.org Palladium- and ruthenium-based catalysts are also widely employed for the stereoselective synthesis of complex polyenes. organic-chemistry.orgresearchgate.net Chelation-assisted C-H functionalization of styrenes using a palladium catalyst, for instance, can produce tri- and tetrasubstituted 1,3-dienes with excellent E/Z selectivity. researchgate.net

Table 2: Selected Catalytic Methods for Diastereoselective trans-Alkene Synthesis

| Catalyst System | Reaction Type | Substrates | Selectivity |

|---|---|---|---|

| Cationic Rhodium Complex | Linear Trimerization | Acetylene and olefins with directing groups | High stereoselectivity for all-trans trienes. chinesechemsoc.org |

| Pd(OAc)₂ / p-Benzoquinone | Sequential C-H Alkenylation | trans-Styrenes bearing a pyrazinamide (B1679903) directing group | Excellent regio- and stereoselectivity (>99/1 E/Z). researchgate.net |

| Ruthenium Complex | Mono-isomerization | Multifunctional alkenes | Highly efficient for affording E-products. organic-chemistry.org |

| Cobalt-PNP Pincer Complex | Geometric Isomerization | E/Z mixtures of 1,2-disubstituted alkenes | Excellent stereoselectivities (up to 99:1) for the E isomer. thieme-connect.com |

Photochemical and Thermal Isomerization as Synthetic Tools

Isomerization reactions that interconvert geometric isomers (cis/trans) are powerful tools in synthesis. These transformations can be induced by light (photochemical) or heat (thermal) and can be used to access specific isomers that may be difficult to obtain through other methods. biosyn.commdpi.com

Catalytic and Non-Catalytic Approaches to Geometric Isomerization

Beyond photochemical methods, geometric isomerization can also be achieved through thermal and catalytic routes.

Non-Catalytic Thermal Isomerization: The conversion of a trans-alkene to a cis-alkene, or vice versa, typically has a high activation energy barrier and is not readily achieved by thermal means alone for simple olefins. psgcas.ac.in However, for conjugated polyenes, thermal isomerization is a known process. mdpi.comarxiv.org The mechanism can involve promotion to an excited electronic state (such as the 2 ¹Ag state) which has low barriers for cis-trans isomerization. aip.orgaip.org For some polyenes, the isomerization is thought to proceed through a transition state with either diradical or charge-transfer character. arxiv.org

Catalytic Isomerization: Transition metal catalysts provide an alternative, lower-energy pathway for geometric isomerization and are considered a highly atom-economical approach. thieme-connect.com Various catalysts based on cobalt, iron, chromium, and ruthenium have been developed to efficiently convert alkene mixtures into a single, usually the more thermodynamically stable, isomer. organic-chemistry.orgthieme-connect.comresearchgate.net For instance, specific cobalt complexes can isomerize 1,1-disubstituted alkenes into the more stable trisubstituted alkenes with high E stereoselectivity. organic-chemistry.org Similarly, a PNP-pincer cobalt catalyst has been shown to isomerize E/Z mixtures of β-substituted styrenes to the E isomer with excellent selectivity. thieme-connect.com These catalytic methods are valuable for their efficiency, selectivity, and often mild reaction conditions. organic-chemistry.orgthieme-connect.com

Novel Reagents and Catalysts for Stereocontrol in (rac)- and (all-trans)-Systems

The precise control of stereochemistry is a cornerstone of modern organic synthesis, enabling the creation of complex molecules with specific three-dimensional arrangements. In the context of compounds featuring polyene chains, achieving an all-trans configuration is often a primary objective, while controlling chirality at stereocenters can lead to either specific enantiomers or racemic mixtures. Recent advancements have produced a sophisticated toolkit of reagents and catalysts to achieve high levels of stereocontrol.

Methodologies for establishing all-trans olefin geometry often rely on well-established yet refined olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction, for instance, is frequently employed for its high E-selectivity in forming trans double bonds. nih.govacs.org In the synthesis of vitamin A derivatives and related structures, the HWE reaction of specific phosphonates with aldehydes like β-ionone has proven highly effective. nih.govacs.org Another powerful technique is the reductive elimination of 1,6-dibenzoates from diene precursors using reagents like sodium amalgam, which stereoselectively yields all-trans polyenes. researchgate.net Similarly, double elimination reactions employing sulfones and aldehydes have been used for the stereocontrolled synthesis of vitamin A isomers, achieving high purity for the all-trans form. oup.com

For controlling stereocenters, leading to either enantiomerically enriched or racemic products, asymmetric catalysis has become indispensable. nih.gov This field uses chiral catalysts to transfer stereochemical information to a prochiral substrate. Transition metal catalysis, particularly with palladium, has been used for the asymmetric synthesis of complex structures. These systems typically involve a metal center and a chiral ligand, where the ligand's structure dictates the stereochemical outcome of the reaction. acs.org For example, palladium catalysts with chiral phosphine (B1218219) ligands like GF-Phos have been developed for the asymmetric synthesis of analogues with nitrogen stereocenters. acs.org Ruthenium-carbene complexes are also notable, particularly in acyclic diene metathesis (ADMET) polymerization, producing high molecular weight polymers with highly trans-regular olefinic bonds. acs.org

In addition to metal-based systems, organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a powerful strategy. nih.gov Proline and its derivatives, for instance, can catalyze asymmetric transformations. The development of new organocatalysts is a key area of research, providing alternative and often milder conditions for stereoselective synthesis. researchgate.net The concept of "racemic catalysis" involves using a racemic mixture of a chiral catalyst, which can be selectively activated or deactivated ("poisoned") by a chiral agent to produce an enantioenriched product. unipd.it This approach highlights the intricate ways chemists can manipulate catalytic cycles to achieve desired stereochemical outcomes from racemic precursors. unipd.it

Table 1: Selected Reagents and Catalysts for Stereocontrol This table is interactive. Click on headers to sort.

| Method/Catalyst | Reaction Type | Stereochemical Control | Example Application | Reference(s) |

|---|---|---|---|---|

| Horner-Wadsworth-Emmons (HWE) Reagent | Olefination | High E-selectivity (trans-alkenes) | Synthesis of (R)-all-trans-13,14-dihydroretinol | nih.gov, acs.org |

| Sodium Amalgam | Reductive Elimination | Stereoselective formation of all-trans polyenes | Synthesis of all-trans 3-methyl-nona-2,4,6-trienol | researchgate.net |

| Palladium Complexes with Chiral Ligands (e.g., GF-Phos) | Asymmetric Catalysis | Enantioselective bond formation | Asymmetric synthesis of Tröger's base analogues | acs.org |

| Ruthenium-Carbene Complexes | ADMET Polymerization | High trans-regularity in polymers | Synthesis of poly(N-alkylcarbazole-2,7-vinylene)s | acs.org |

| Jørgensen-Hayashi's catalyst | Organocatalysis | Asymmetric synthesis of α-chiral products | Multi-catalyst synthesis of α-chiral BCPs | nih.gov |

| Cinchona Alkaloid-derived Catalysts | Organocatalysis | Asymmetric amination | Synthesis of enantiomerically pure α-methyl-serine | researchgate.net |

| Double Elimination Reagents (C10 sulfone/aldehydes) | Elimination | Stereocontrolled synthesis of cis/trans isomers | Synthesis of all-trans and 13-cis Vitamin A | oup.com |

Derivatization and Functionalization of Core (all-trans)-Structures

The derivatization and functionalization of a core molecular structure are crucial strategies for modulating its physical, chemical, and biological properties. For molecules with an all-trans polyene backbone, such as retinoids and carotenoids, modifications can alter their characteristics significantly. acs.orgnih.gov These modifications often target existing functional groups or introduce new ones onto the carbon skeleton.

A primary example is the derivatization of all-trans-retinoic acid (ATRA). The carboxylic acid moiety of ATRA is a common site for modification. nih.govmdpi.com Esterification is a frequent strategy, as seen in the synthesis of hydroxyl-pinacolone retinoate, where ATRA is esterified with 1-hydroxy-3,3-dimethylbutan-2-ketone. e3s-conferences.org Another approach involves creating conjugates by linking ATRA to other molecules. For instance, a conjugate of ATRA and podophyllotoxin (B1678966) was synthesized via an ester linkage, formed using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com Such derivatization aims to combine the properties of both parent molecules.

Functionalization can also involve modifying the polyene chain or the terminal ring structure. In the synthesis of novel ATRA derivatives, a Wittig reaction was used to form the polyene chain by reacting a phosphonium (B103445) salt with methyl 4-formylbenzoate, demonstrating how the chain itself can be constructed with a functionalized terminus. nih.gov Carotenoids, which are naturally occurring all-trans polyenes, can also be functionalized. acs.orgfoodandnutritionjournal.org For example, β-carotene has been functionalized with a thiol group to create 7'-apo-7'-(4-mercaptomethylphenyl)-β-carotene. acs.org This modification enhances the molecule's affinity for metal surfaces, which is useful for spectroscopic studies. acs.org

Furthermore, functionalization can occur through oxidation of the polyene chain. The reaction of all-trans-β,β-carotene with singlet oxygen can lead to the formation of endoperoxide derivatives, such as β-carotene-5,8,-endoperoxide, where the C40 skeleton remains intact but new oxygen-containing rings are formed. nih.gov This highlights how the reactivity of the conjugated double bond system can be exploited for functionalization. foodandnutritionjournal.orgnih.gov Derivatization is not limited to covalent modification; the analysis of phospholipids, for example, can be aided by fluorescence derivatization, where a fluorescent probe like DPH, a polyene hydrocarbon with a stable all-trans configuration, is incorporated non-covalently into lipid assemblies to enhance detection. mdpi.com

Table 2: Examples of Derivatization of all-trans Structures This table is interactive. Click on headers to sort.

| Core Structure | Modification Type | Reagents/Method | Resulting Compound/Derivative | Reference(s) |

|---|---|---|---|---|

| All-trans-retinoic acid (ATRA) | Esterification | 1-hydroxy-3,3-dimethylbutan-2-ketone | Hydroxyl-pinacolone retinoate | e3s-conferences.org |

| All-trans-retinoic acid (ATRA) | Conjugation (Esterification) | Podophyllotoxin, EDCI, DMAP | ATRA-Podophyllotoxin conjugate | mdpi.com |

| α-cyclocitral (Retinoid precursor) | Wittig Reaction | Phosphonium salt, methyl 4-formylbenzoate | ATRA derivative with modified terminal ring | nih.gov |

| β-carotene | Thiol Functionalization | Multi-step synthesis | 7′-apo-7′-(4-mercaptomethylphenyl)-β-carotene | acs.org |

| β,β-carotene | Oxidation (Oxygenation) | Singlet oxygen (¹O₂) | β-carotene-5,8,-endoperoxide | nih.gov |

Solid-Phase and Solution-Phase Synthetic Techniques for Stereochemically Defined Compounds

The synthesis of stereochemically defined compounds can be broadly approached using two major platforms: solid-phase synthesis and solution-phase synthesis. Each technique offers distinct advantages and is chosen based on the target molecule's complexity, the desired scale, and the need for high-throughput screening.

Solid-Phase Organic Synthesis (SPOS) is a method where molecules are built step-by-step while covalently attached to an insoluble polymer support or resin. wikipedia.orgscielo.br A key advantage of SPOS is the simplification of purification; excess reagents and by-products are removed by simple filtration and washing of the resin. wikipedia.org This feature allows for the use of large excesses of reagents to drive reactions to completion, often resulting in high yields. wikipedia.org SPOS is exceptionally well-suited for the combinatorial synthesis of large libraries of compounds for screening purposes. acs.orgnih.gov The technique has been widely applied to the synthesis of peptides, where amino acids with protected functional groups are sequentially coupled to a growing chain on the resin. wikipedia.orgnih.gov More recently, its application has expanded to include complex, stereochemically diverse heterocycles and natural product-like molecules. scielo.bracs.orgnih.gov For instance, libraries of peptide tertiary amides (PTAs) have been created using a "sub-monomer" approach on a solid support, where chiral bromo acids are used to introduce stereocenters. nih.gov

Solution-Phase Synthesis remains the classical and most versatile approach for the synthesis of complex organic molecules. In this technique, all reactants, reagents, and catalysts are dissolved in a solvent. While it requires more traditional purification methods like chromatography, it is not limited by the need to anchor substrates to a solid support. This makes it indispensable for reactions that are incompatible with solid-phase linkers or require conditions that might degrade the polymer resin. The total synthesis of complex natural products, such as various retinoids, heavily relies on solution-phase methods. nih.govacs.org For example, the stereoselective synthesis of (R)-all-trans-13,14-dihydroretinol involved multiple solution-phase steps, including reductions with LiAlH₄, Parikh-Doering oxidations, and HWE reactions, which would be challenging to orchestrate on a solid support. acs.org The synthesis of all-trans-retinoic acid from β-ionone through a series of Knoevenagel condensations, reductions, and hydrolyses is another example of a multi-step solution-phase process. e3s-conferences.org

In modern synthetic strategies, a hybrid approach is often employed, combining the strengths of both techniques. A complex fragment might be synthesized in solution and then attached to a solid support for further diversification, or a key building block might be prepared via SPOS and then cleaved for further elaboration in solution.

Table 3: Comparison of Solid-Phase and Solution-Phase Synthesis This table is interactive. Click on headers to sort.

| Feature | Solid-Phase Synthesis | Solution-Phase Synthesis |

|---|---|---|

| Reaction Environment | Reactants are covalently bound to an insoluble polymer support. wikipedia.org | All reactants are dissolved in a solvent. |

| Purification | Simplified; involves filtration and washing of the support. scielo.br | Typically requires chromatography, crystallization, or distillation. |

| Reagent Use | Excess reagents can be used to drive reactions to completion. wikipedia.org | Stoichiometric control is often more critical. |

| Scale | Generally used for small to medium scale; ideal for library synthesis. | Scalable from milligrams to kilograms. |

| Applications | Peptides, oligonucleotides, combinatorial libraries, heterocycles. wikipedia.orgacs.orgnih.gov | Total synthesis of complex natural products, process chemistry. nih.govacs.org |

| Advantages | High throughput, automation potential, simplified purification. wikipedia.orgacs.org | High versatility, no linker/resin constraints, direct reaction monitoring. |

| Disadvantages | Difficult to monitor reactions directly, potential for resin-related side reactions, linker compatibility issues. | Labor-intensive purification, not easily automated for libraries. |

Mechanistic Investigations of Chemical Transformations Involving All Trans and Racemic Systems

Photophysical and Photochemical Reaction Mechanisms of (all-trans)-Polyenes

Linear (all-trans)-polyenes are fundamental structures in many biologically relevant molecules and advanced materials. acs.org Their photophysical and photochemical behaviors are governed by the dynamics of their excited electronic states, which dictate processes like photoisomerization.

Detailed Analysis of Excited State Dynamics and Decay Pathways

Upon absorption of light, (all-trans)-polyenes are promoted from their ground state (S₀, 1¹A g) to an electronically excited state, typically the strongly dipole-allowed S₂ (1¹B u) state. acs.orgresearchgate.net However, this initially populated state is extremely short-lived. The subsequent relaxation and decay back to the ground state follow a complex series of ultrafast, non-radiative pathways.

A common decay cascade for polyenes is the S₂ → S₁ → S₀ pathway. researchgate.netbowdoin.edu Following initial excitation to the S₂ state, the molecule undergoes rapid internal conversion to the lower-energy S₁ (2¹A g) excited state. diva-portal.org The S₁ state is spectroscopically "dark," meaning transitions from the ground state to this state are forbidden. acs.org The lifetime of the S₁ state is primarily determined by non-radiative decay processes. bowdoin.edu From the S₁ state, the molecule can return to the ground state, often through pathways that involve twisting around a carbon-carbon double bond, leading to photoisomerization. diva-portal.org

For some polyenes, an additional transient state, denoted S, has been identified, appearing in the decay sequence S₂ → S₁ → S → S₀. bowdoin.edu This S* state has been assigned to a vibrationally excited ("hot") ground state. researchgate.netbowdoin.edu The lifetimes of these excited states are incredibly brief, often on the scale of femtoseconds to picoseconds, and are influenced by the length of the polyene chain. bowdoin.edumdpi.com For instance, studies on long-chain polyene polymers show that the S₂, S₁, and S* lifetimes become nearly identical, suggesting a convergence to a common "nearly infinite" polyene limit. researchgate.netbowdoin.edu

The solvent environment can also influence decay pathways. In polar solvents, some polyenes exhibit enhanced formation of intramolecular charge transfer (ICT) states, which alters the excited-state dynamics and can open different reaction channels. mdpi.com

Table 1: Excited State Lifetimes for Selected Polyenes This table presents representative lifetime data for the key excited states involved in the decay cascade of polyene systems.

| Compound/System | S₂ Lifetime | S₁ Lifetime | S* Lifetime | Solvent |

|---|---|---|---|---|

| Polyene Polymers (N > 200) | ~0.25 ps | ~4 ps | ~20 ps | Room Temperature Solutions |

| β-Apo-8′-carotenal (all-trans) | - | 15.68 ± 0.01 ps | - | Acetone |

Data compiled from various spectroscopic studies. bowdoin.edumdpi.comresearchgate.net

Elucidation of Potential Energy Surfaces for Photoisomerization

The phenomenon of trans-cis photoisomerization, a fundamental reaction for polyenes, is best understood by examining the potential energy surfaces (PESs) of the ground and excited states. nih.govaip.org These surfaces map the energy of the molecule as a function of its geometry, particularly the torsional angle around the double bonds. aip.org Theoretical calculations, such as the extended multistate complete active space second-order perturbation theory (XMS-CASPT2), are crucial for mapping these complex surfaces. acs.orgnih.gov

For a typical polyene, the ground state (S₀) has a significant energy barrier to rotation around the double bonds, making the trans and cis isomers stable. aip.org However, upon excitation to the S₁ state, the landscape changes dramatically. The S₁ PES often features a minimum at a twisted geometry (around 90 degrees), which is significantly lower in energy than the planar form. acs.orgmdpi.com

The photoisomerization process is driven by the molecule's tendency to relax to this lower-energy twisted geometry on the S₁ surface. researchgate.net From this twisted conformation, the molecule can efficiently decay back to the S₀ ground state. This decay occurs at a point where the S₁ and S₀ potential energy surfaces come very close together or intersect, known as a conical intersection. nih.gov Upon returning to the S₀ surface, the molecule is in a twisted geometry and can relax to either the trans or cis isomer, completing the photoisomerization process. nih.gov The torsional modes around the carbon-carbon bonds are the primary acceptors of electronic energy during this deactivation process. aip.org

Characterization of Short-Lived Intermediates and Transition States (e.g., Zwitterionic, Conical Intersections)

The transformation from the excited state back to the ground state isomer involves fleeting, yet critical, intermediates and transition states.

Conical Intersections (CIs): These are the primary funnels for ultrafast non-radiative decay in polyenes. nih.gov At a CI, the S₁ and S₀ electronic states become degenerate (have the same energy), which provides a highly efficient pathway for the molecule to switch from the excited state surface back to the ground state surface. acs.orgnih.gov The "chain-kinking" mechanism, for example, proposes that a series of S₁/S₀ conical intersections associated with deformations along the polyene chain mediate the internal conversion and subsequent isomerization. nih.govresearchgate.net

Zwitterionic Intermediates: In some proposed mechanisms, particularly in polar solvents, the involvement of highly polar or zwitterionic (having both a positive and a negative formal charge) intermediates in the excited state has been considered. acs.org However, direct spectroscopic evidence for such species in the photoisomerization of compounds like all-trans-retinyl acetate (B1210297) is lacking, suggesting other mechanisms are more likely at play. acs.org

Triplet States: While many polyene photoisomerizations occur on the singlet state manifold, triplet states can also be involved, especially when a sensitizer (B1316253) is used. acs.org Triplet-triplet energy transfer from a sensitizer can populate the polyene's triplet state (T₁), which can then undergo isomerization. acs.orgresearchgate.net The resulting mixture of isomers can differ from that produced via direct photoexcitation. acs.org In some cases, interaction with molecular oxygen can also open up new isomerization pathways that are distinct from both the direct singlet and sensitized triplet routes. researchgate.net

Radical Mediated Stereoselective Reactions

Radical reactions are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Controlling the stereochemistry of these reactions is a significant challenge due to the highly reactive and often planar nature of radical intermediates.

Mechanisms of Radical Cyclization and Addition Reactions

Radical cyclization is a key method for constructing cyclic molecules. nih.gov The process typically involves three steps: initiation (generation of a radical), propagation (cyclization and further reaction), and termination. In a typical cyclization, an alkyl radical adds to an intramolecular double or triple bond. mdpi.com

A crucial factor in these reactions is the regioselectivity, governed by Baldwin's rules, which generally favor the formation of smaller rings. Kinetically, exo cyclizations (where the bond being formed is external to the newly formed ring) are typically favored over endo cyclizations. harvard.edu

Radical reactions can also be performed in a cascade, where a sequence of cyclizations and other radical transformations occurs, allowing for the rapid assembly of complex polycyclic structures from simple acyclic precursors. mdpi.comacs.org For example, a cascade featuring a 7-exo acyl radical cyclization followed by a 5-exo or 6-exo alkyl radical cyclization can proceed with high yields and diastereoselectivity, creating multiple stereocenters in a single step. acs.org

Modern methods have introduced catalytic approaches to control these reactions. For instance, cobalt(II) porphyrins can act as metalloradical catalysts, activating substrates to generate carbon- or nitrogen-centered radicals in a controlled manner, enabling stereoselective cyclizations. nih.gov

Influence of Radical Stability on Stereochemical Outcome

The stereochemical outcome of a radical reaction is intrinsically linked to the structure and stability of the key radical intermediate. uky.edu Carbon radicals are typically sp²-hybridized and trigonal planar, similar to carbocations. chemistrysteps.com This planar geometry means that a subsequent attack by a reagent can occur from either face with roughly equal probability. uky.educhemistrysteps.com

Formation of Racemic Mixtures: If a radical reaction creates a new chiral center from an achiral starting material, the product will typically be a racemic mixture (an equal mixture of both enantiomers). chemistrysteps.com This is a direct consequence of the achiral planar radical intermediate being attacked from both sides. uky.educhemistrysteps.com

Radical Stability: The stability of the radical intermediate is paramount. The trend for alkyl radical stability is: tertiary > secondary > primary > methyl. uky.edupearson.com This stability is attributed to hyperconjugation, where adjacent C-H or C-C sigma bonds donate electron density to the electron-deficient radical center. pearson.com Radicals adjacent to pi systems, such as allylic and benzylic radicals, are even more stable due to resonance delocalization of the unpaired electron. pearson.com This stability order dictates the regioselectivity of radical reactions; for example, in radical addition to an alkene, the radical will add to the less substituted carbon to form the more substituted (and more stable) radical intermediate. uky.edu

Diastereoselectivity: While reactions at a radical center often lead to racemization, diastereoselectivity can be achieved if a pre-existing stereocenter is present elsewhere in the molecule. chemistrysteps.com The existing chiral center can influence the trajectory of the incoming reagent, favoring attack from one face of the planar radical over the other, leading to an unequal mixture of diastereomers. chemistrysteps.com Similarly, in radical cyclizations, the stereochemistry is often controlled by the adoption of a low-energy, chair-like transition state that maximizes the number of bulky substituents in equatorial or pseudo-equatorial positions. acs.org The size of the reagents can also play a crucial role in determining the stereochemical outcome. acs.org

Table 2: Relative Stability of Carbon Radicals This table illustrates the general hierarchy of stability for common types of carbon free radicals.

| Radical Type | Example | Stabilizing Factors | Relative Stability |

|---|---|---|---|

| Benzylic | C₆H₅CH₂• | Resonance | Most Stable |

| Allylic | CH₂=CH-CH₂• | Resonance | ↓ |

| Tertiary (3°) | (CH₃)₃C• | Hyperconjugation (9 H's) | ↓ |

| Secondary (2°) | (CH₃)₂CH• | Hyperconjugation (6 H's) | ↓ |

| Primary (1°) | CH₃CH₂• | Hyperconjugation (3 H's) | ↓ |

Data compiled from established principles of organic chemistry. uky.edupearson.com

Enantioselective and Diastereoselective Reaction Pathways in Organocatalysis and Organometallic Chemistry

The transformation of racemic all-trans compounds into enantioenriched products is a cornerstone of modern asymmetric synthesis. wikipedia.org This is achieved through enantioselective and diastereoselective reaction pathways, often facilitated by chiral organocatalysts and organometallic complexes. researchgate.netcsic.es These catalysts create a chiral environment that differentiates between the two enantiomers of a racemic starting material or controls the formation of a new stereocenter, leading to an unequal mixture of stereoisomeric products. wikipedia.org

Organocatalysis:

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations. researchgate.net In the context of racemic all-trans systems, organocatalysts can operate through several activation modes to achieve stereoselectivity. researchgate.net For instance, chiral Brønsted acids or hydrogen-bond donors like thioureas can form noncovalent interactions with a substrate, creating diastereomeric transition states that favor the formation of one enantiomer over the other. mdpi.commdpi.com This strategy has been successfully applied in various reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions. mdpi.com

A key strategy is dynamic kinetic resolution, where the rapid racemization of the starting material is coupled with a stereoselective reaction. This allows for the theoretical conversion of 100% of a racemic mixture into a single enantiomer of the product. For example, in the presence of a chiral catalyst, one enantiomer of the racemic substrate reacts faster to form the desired product, while the unreacted, less reactive enantiomer continuously racemizes to replenish the more reactive one.

Research has shown that the structure of the organocatalyst is crucial. For example, in the Michael addition of aldehydes to maleimides, a thiourea (B124793) catalyst derived from (R,R)-1,2-diphenylethylenediamine promoted the reaction with high yield (≥97%) and enantioselectivity (99% ee) in water. mdpi.com The stereochemical outcome is often rationalized by transition state models where noncovalent interactions, such as hydrogen bonding, between the catalyst and the substrate dictate the facial selectivity of the attack. mdpi.com

Organometallic Chemistry:

Chiral organometallic complexes are also powerful tools for stereoselective synthesis. acs.org These catalysts typically consist of a metal center coordinated to a chiral ligand. The ligand transfers its stereochemical information to the reacting substrate, guiding the transformation towards a specific stereoisomer. csic.es

A common application is in diastereoselective addition reactions to carbonyl compounds. For instance, the addition of organozinc reagents to racemic β,γ-unsaturated ketones has been shown to proceed with high diastereoselectivity via a chelation-controlled pathway. nih.govacs.org In this process, the zinc metal coordinates to both the carbonyl oxygen and the alkene C=C double bond of the substrate, forming a rigid, chiral complex that directs the nucleophilic attack from a specific face. nih.govacs.org This approach demonstrates that even weakly Lewis basic groups like alkenes can participate in chelation to enforce high stereoselectivity. nih.gov

The choice of metal, ligand, and reaction conditions significantly influences the stereochemical outcome. csic.es For example, in copper-catalyzed asymmetric allylic alkylation, the use of different chiral ligands can lead to the formation of opposite enantiomers of the product. acs.org Similarly, in rhodium-catalyzed cyclopropanation reactions, the trans isomer is often the major product, a result of steric interactions in the transition state. nih.gov

Kinetic and Thermodynamic Studies of Racemization Processes

Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate). mdpi.comrsc.org The study of the kinetics and thermodynamics of this process is crucial, particularly for chiral compounds where one enantiomer may have desirable properties while the other is inactive or harmful. stackexchange.comcardiff.ac.uk Racemization proceeds through pathways that allow for the temporary loss of chirality, often involving the formation of an achiral intermediate, such as an enol or a carbanion. stackexchange.com

Kinetics of Racemization:

The rate of racemization is typically studied by monitoring the change in optical rotation or by using chiral chromatography over time. mdpi.comnih.gov The process often follows first-order kinetics, where the rate of conversion is proportional to the concentration of the starting enantiomer. mdpi.comrsc.org The rate constant of racemization (k_rac) can be determined from this data. The half-life (τ₁/₂) of racemization, which is the time required for the enantiomeric excess to decrease to half of its initial value, is a key parameter for assessing the configurational stability of a chiral compound. rsc.orgacs.org

Factors influencing the rate of racemization include temperature, solvent, pH, and the presence of catalysts. nih.gov An increase in temperature generally accelerates racemization, as it provides the necessary thermal energy to overcome the activation barrier. stackexchange.commdpi.com The polarity of the solvent can also play a significant role by stabilizing the charged or polar intermediates involved in the racemization mechanism. nih.gov For example, the racemization of allantoin (B1664786) was found to proceed more rapidly in its anionic form, which preferentially adopts a cis-conformation that facilitates an intramolecular cyclization leading to the loss of stereochemistry. researchgate.net

Thermodynamics of Racemization:

From a thermodynamic perspective, a racemic mixture is more stable than a pure enantiomer due to the entropy of mixing. stackexchange.com The racemization process is driven by this increase in entropy, provided an accessible mechanistic pathway exists. stackexchange.com The energy profile of racemization is characterized by an activation energy barrier (ΔG‡), which represents the energy required to reach the transition state. The thermodynamic parameters of activation, including the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), can be determined by studying the temperature dependence of the racemization rate constant using the Eyring equation. mdpi.com

These parameters provide insight into the mechanism of racemization. A large positive activation enthalpy (ΔH‡) indicates that a significant amount of energy is required to break bonds in the transition state, while the activation entropy (ΔS‡) reflects the change in order between the ground state and the transition state. mdpi.com For instance, studies on a planar-chiral pillar researchgate.netarene revealed large positive activation enthalpies and entropies in various solvents, suggesting a dissociative or conformationally disordered transition state. mdpi.comresearchgate.net

Interactive Data Table: Thermodynamic Parameters for Racemization of a Pillar researchgate.netarene in Various Solvents mdpi.com

Conformational Isomerization and its Impact on Reactivity

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. longdom.org For all-trans systems, which lack the rigid geometry of cis-isomers, conformational flexibility can have a profound impact on chemical reactivity. slideshare.net The specific conformation adopted by a molecule can influence steric accessibility to a reactive site, orbital overlap, and intramolecular interactions, thereby affecting the rate and outcome of a chemical reaction. slideshare.netcdnsciencepub.com

Changes in protein conformation, for instance, can expose or shield specific amino acid side chains, altering their reactivity towards chemical modification reagents. squarespace.com An increase in the rate of reaction or the number of modifiable groups is a clear indicator of a conformational change. squarespace.com

In the context of radical cation reactions, the conformation of the molecule is critical for reactivity. In the photoinduced isomerization of cis-1-methyl-2-phenylcyclopentane, the reaction proceeds through a radical cation intermediate. cdnsciencepub.com Molecular mechanics calculations showed that the global minimum conformation of the cis isomer allows for effective overlap between the singly occupied molecular orbital (SOMO) on the phenyl ring and the benzylic carbon-hydrogen bond, facilitating deprotonation and subsequent isomerization to the more stable trans isomer. cdnsciencepub.com The low-lying conformations of the trans isomer, however, lack this effective orbital overlap, rendering it stable under the reaction conditions. cdnsciencepub.com

Similarly, the cis-trans isomerization of the amide bond in N-vinyl amide monomers significantly affects their photopolymerization behavior. tandfonline.com The more reactive N-vinyl formamide (B127407) exists mainly in the trans conformation. In contrast, cyclic derivatives are locked in a cis conformation, which is less reactive due to steric and electronic hindrance around the propagating radical center. tandfonline.com Studies on the reaction of 2,3-dibromobutadiene with calcium ions also revealed that the reaction rate is strongly dependent on the conformation, with the gauche and s-trans conformers exhibiting different reactivities depending on the electronic state of the calcium ion. rsc.org

Interactive Data Table: Conformer-Specific Reaction Rate Coefficients rsc.org

Advanced Spectroscopic and Crystallographic Characterization of Rac and All Trans Chemical Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structure, offering profound insights into the stereochemistry and dynamic behavior of chemical compounds. For racemic and all-trans isomers, NMR provides a powerful toolkit to differentiate between stereoisomers and to probe the energetic barriers associated with conformational changes.

2D NMR Techniques for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR techniques have revolutionized the analysis of complex molecules by spreading the NMR information into two frequency dimensions, thus enhancing resolution and revealing intricate relationships between nuclei. For stereochemical assignment, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are indispensable. nih.gov

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that reveals scalar (through-bond) couplings between protons. Cross-peaks in a COSY spectrum indicate that two protons are coupled to each other, typically over two or three bonds. This information is fundamental in establishing the connectivity of atoms within a molecule, which is the first step in assigning its structure. By analyzing the coupling patterns, particularly the magnitude of the coupling constants (J-values), it is possible to infer dihedral angles and thus the relative stereochemistry of adjacent chiral centers.

Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear 2D NMR experiment that correlates the chemical shifts of protons directly attached to a heteronucleus, most commonly ¹³C or ¹⁵N. This technique is exceptionally useful for assigning the resonances of carbon atoms in a molecule by correlating them to their attached protons. For complex molecules with overlapping proton signals, the HSQC spectrum provides an additional dimension of information, facilitating unambiguous assignments. nih.gov Highly resolved pure shift HSQC spectra have been shown to be effective in detecting and quantifying very small differences in chemical shifts between enantiomers when a chiral solvating agent is used. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of nuclei, irrespective of whether they are connected through bonds. wordpress.com The Nuclear Overhauser Effect (NOE) arises from the dipole-dipole relaxation between nuclei that are close in space (typically within 5 Å). wordpress.com In a NOESY spectrum, cross-peaks indicate that two protons are spatially close. This is a powerful tool for determining the relative stereochemistry and conformation of molecules. For instance, in a racemic mixture, NOESY can help to differentiate between diastereomers by identifying key through-space interactions that are unique to each stereoisomer. nih.gov

| 2D NMR Technique | Information Provided | Application in Stereochemical Analysis |

| COSY | J-coupling between protons (through-bond connectivity) | Establishes the spin system and proton-proton connectivity, aiding in the determination of relative stereochemistry through the analysis of coupling constants. |

| HSQC | Correlation between protons and directly attached heteronuclei (e.g., ¹³C) | Assigns carbon resonances and helps to resolve overlapping proton signals, providing a more complete picture of the molecular framework. nih.govmdpi.com |

| NOESY | Through-space proximity of protons (Nuclear Overhauser Effect) | Determines the relative stereochemistry and conformation by identifying protons that are close to each other in space, regardless of their bonding. nih.govwordpress.com |

Dynamic NMR for Isomerization Barriers

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of chemical exchange processes that occur on the NMR timescale. montana.edu This is particularly relevant for studying the isomerization between different conformations, such as the cis-trans isomerization in all-trans systems.

At low temperatures, the rate of isomerization is slow, and separate signals for each isomer can be observed in the NMR spectrum. As the temperature is increased, the rate of isomerization increases. When the rate of exchange becomes comparable to the difference in the resonance frequencies of the two isomers, the NMR signals begin to broaden. At a specific temperature, known as the coalescence temperature, the two separate signals merge into a single broad peak. By analyzing the line shape of the NMR signals at different temperatures, it is possible to determine the rate constants for the isomerization process and, subsequently, the activation energy barrier for the isomerization. montana.eduresearchgate.net

For example, the rotational barrier in N,N-dimethylacetamide can be determined by observing the changes in the NMR line shapes as a function of temperature. montana.edu Similarly, dynamic ³¹P NMR studies have been used to investigate the cis-trans isomerization in square planar Ni(II) thioselenophosphinate, where the free energy of activation was calculated from the coalescence temperature. researchgate.net

X-ray Crystallography for Molecular Structure and Absolute Configuration Determination of Racemic Crystals

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about bond lengths, bond angles, and the absolute configuration of chiral molecules, making it an essential tool for the characterization of racemic compounds.

Polymorphism and Crystal Packing in Racemic Compounds

Racemic compounds, which contain equal amounts of two enantiomers, can crystallize in different forms, a phenomenon known as polymorphism. tandfonline.comacs.org The different polymorphic forms of a racemic compound can exhibit distinct physical properties. X-ray diffraction is the primary method used to identify and characterize these different crystal forms. tandfonline.comrsc.org

The crystal structure of a racemic compound reveals how the two enantiomers are arranged in the crystal lattice. In a true racemic crystal, the unit cell contains an equal number of both enantiomers. The way these molecules pack together is influenced by intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. acs.orgrsc.org

For instance, the two polymorphic forms of racemic thalidomide (B1683933) were characterized by X-ray crystallography, revealing that they differ primarily in their hydrogen bonding patterns. rsc.org In one form, the molecules form dimers, while in the other, these dimers are linked into infinite chains. rsc.org Similarly, studies on mandelic acid derivatives have shown that phenyl packing motifs can significantly influence the crystallization of racemic versus enantiopure forms. acs.org

The determination of a significant number of single crystal structures allows for the analysis of common packing motifs and how they differ between racemic and enantiopure crystals. acs.org This understanding is crucial in fields such as pharmaceuticals and materials science, where the solid-state properties of a compound are of paramount importance.

| Compound | Polymorphic Forms | Key Crystallographic Findings | Reference |

| Racemic Thalidomide | α-polymorph, β-polymorph | Differ in hydrogen bonding; α-form has dimers, β-form has infinite linear strings of dimers. rsc.org | rsc.org |

| Racemic Ibuprofen | Form I, Form II | Form I is the most thermodynamically stable. researchgate.net | researchgate.net |

| Substituted Mandelic Acids | Multiple polymorphs | Phenyl packing motifs influence whether a racemic compound or a conglomerate of enantiopure crystals is formed. acs.org | acs.org |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conjugation Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the extent of π-conjugation. These techniques are based on the principle that molecules vibrate at specific frequencies that are characteristic of their structure. mdpi.comd-nb.info

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mdpi.com A vibrational mode is IR active if it results in a change in the dipole moment of the molecule. acs.org Therefore, IR spectroscopy is particularly sensitive to polar functional groups. The IR spectrum provides a "fingerprint" of a molecule, with specific absorption bands corresponding to particular functional groups. For example, the C=O stretching vibration in a ketone typically appears in the range of 1700-1725 cm⁻¹.

Raman spectroscopy is a light scattering technique. d-nb.info When monochromatic light interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering). However, a small fraction of the light is scattered at a different frequency (Raman scattering), with the frequency shift corresponding to the vibrational energy levels of the molecule. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. acs.org Raman spectroscopy is often complementary to IR spectroscopy, as vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. acs.org This is particularly true for molecules with a center of symmetry, where IR-active vibrations are Raman-inactive, and vice versa. acs.org

In the context of π-conjugated systems, both IR and Raman spectroscopy can be used to assess the degree of conjugation. The stretching frequencies of double and triple bonds within a conjugated system are often shifted to lower wavenumbers compared to their non-conjugated counterparts. This is due to the delocalization of π-electrons, which weakens the bonds slightly. The intensity of the Raman bands associated with the conjugated system can also be enhanced.

For example, in a study of 5-(benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol, FT-IR and FT-Raman spectroscopy were used in conjunction with computational calculations to assign the vibrational modes and analyze the molecular structure. esisresearch.org

Electronic Absorption and Emission Spectroscopy for π-Conjugated (all-trans) Systems

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques for probing the electronic structure of π-conjugated systems, such as all-trans polyenes. These molecules are characterized by alternating single and double bonds, which leads to a delocalized π-electron system.

Electronic Absorption Spectroscopy involves the absorption of ultraviolet or visible light, which promotes an electron from a lower energy molecular orbital (typically the highest occupied molecular orbital, HOMO) to a higher energy molecular orbital (typically the lowest unoccupied molecular orbital, LUMO). sathyabama.ac.in The wavelength of maximum absorption (λmax) is related to the energy gap between the HOMO and LUMO. In π-conjugated systems, as the length of the conjugated system increases, the HOMO-LUMO gap decreases, and consequently, the λmax shifts to longer wavelengths (a bathochromic or red shift). sathyabama.ac.in

The absorption spectra of π-conjugated systems often exhibit vibrational fine structure, which arises from transitions to different vibrational levels of the excited electronic state. The shape and intensity of the absorption band can also provide information about the geometry of the molecule. For example, trans-isomers generally absorb at longer wavelengths and with greater intensity than their corresponding cis-isomers due to less steric hindrance and better planarity, which allows for more effective π-orbital overlap. sathyabama.ac.in

Electronic Emission Spectroscopy (Fluorescence) occurs when a molecule in an excited electronic state returns to the ground state by emitting a photon. sathyabama.ac.in The emission spectrum is typically a mirror image of the absorption spectrum. The difference in wavelength between the absorption maximum and the emission maximum is known as the Stokes shift. The fluorescence quantum yield (the ratio of emitted photons to absorbed photons) and the fluorescence lifetime are important parameters that provide insights into the dynamics of the excited state.

In all-trans polyenes, the nature of the lowest excited electronic state can influence the photophysical properties. bowdoin.eduresearchgate.net For some polyenes, the lowest excited state is the 1¹Bu state, which is strongly allowed and leads to intense absorption and emission. researchgate.net In other cases, a lower-lying "dark" state (2¹Ag) may be present, which can affect the fluorescence properties. The study of absorption and emission spectra as a function of solvent polarity (solvatochromism) can also provide information about the nature of the excited state. researchgate.net

For example, in a study of π-conjugated coassembled peptide-based nanostructures, steady-state and time-resolved photophysical measurements demonstrated energy transfer between donor and acceptor units within the assemblies. rsc.org The absorption and emission spectra of the individual components and the co-assemblies revealed how the electronic properties were modulated by the self-assembly process. rsc.org

| Spectroscopic Technique | Information Probed | Key Parameters | Relevance to π-Conjugated Systems |

| Electronic Absorption (UV-Vis) | Electronic transitions (HOMO to LUMO) | λmax, Molar absorptivity (ε) | Determines the HOMO-LUMO gap, which is sensitive to the length of conjugation. sathyabama.ac.in |

| Electronic Emission (Fluorescence) | Radiative decay from the excited state to the ground state | Emission λmax, Stokes shift, Quantum yield, Lifetime | Provides information about the nature and dynamics of the excited state, including energy transfer processes. researchgate.netrsc.org |

Chromophore Analysis and Wavelength Dependence

A chromophore is the part of a molecule responsible for its color by absorbing light at specific wavelengths. In all-trans isomers, the extended system of conjugated double bonds acts as the chromophore. The wavelength of maximum absorbance (λmax) is influenced by the length of this conjugated system; longer systems absorb at longer wavelengths.

The isomeric form of a compound significantly affects its absorption spectrum. For instance, in retinal, the all-trans isomer absorbs at a slightly different wavelength than its cis isomers. rsc.org Specifically, the unprotonated retinal Schiff base has a λmax of 360 nm, while the protonated form (RPSB) absorbs in the visible range at around 450 nm. rsc.org In hexane (B92381) solution, 9-cis RPSB absorbs at 441 nm, whereas the all-trans isomer absorbs at 458 nm. rsc.org

The quantum yield of photoisomerization, a measure of the efficiency of the cis-trans isomerization upon light absorption, can also be wavelength-dependent. For rhodopsin, which contains a retinal chromophore, the quantum yield is constant between 450 and 500 nm but decreases at longer wavelengths. nih.gov This indicates that the energy of the absorbed photon can influence the reaction's efficiency. nih.gov

Table 1: Illustrative Absorbance Maxima (λmax) for Retinal Isomers

| Compound/Isomer | Solvent/Environment | λmax (nm) |

| Unprotonated Retinal Schiff Base | Generic | 360 rsc.org |

| Retinal Protonated Schiff Base (RPSB) | Generic | 450 rsc.org |

| all-trans-RPSB | Hexane | 458 rsc.org |

| 9-cis-RPSB | Hexane | 441 rsc.org |

| all-trans-Retinal (B13868) | Bound to Chlamydomonas rhodopsin | Native chromophore nih.gov |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination and Conformational Studies

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. These methods measure the differential interaction of left- and right-circularly polarized light with a chiral sample. fiveable.me

A racemic mixture, containing equal amounts of two enantiomers, is optically inactive because the opposing optical rotations of the enantiomers cancel each other out. vanderbilt.edursc.org However, if there is an excess of one enantiomer (enantiomeric excess or e.e.), the sample will be optically active.

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light. fiveable.me CD spectroscopy is a powerful tool for determining the enantiomeric purity of a sample. nih.gov For instance, the absolute configuration of an all-trans-retinal dimer was determined using CD, where the experimental spectrum was matched with the calculated spectrum for a specific enantiomer. columbia.edu

Optical Rotatory Dispersion (ORD) measures the change in optical rotation with the wavelength of light. kud.ac.inslideshare.net The shape of the ORD curve, particularly the "Cotton effect" near an absorption band, can provide information about the absolute configuration of a chiral center. kud.ac.inslideshare.netresearchgate.net

Both CD and ORD are sensitive to the three-dimensional structure (conformation) of molecules. fiveable.menih.gov For example, near-UV CD spectra can reveal information about the tertiary structure of proteins. fiveable.me

Table 2: Application of Chiroptical Techniques for Stereochemical Analysis

| Technique | Principle | Application | Example |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. fiveable.me | Determination of enantiomeric excess and absolute configuration. nih.govcolumbia.edunih.gov | Assigning the absolute configuration of tadalafil (B1681874) stereoisomers. nih.gov |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. kud.ac.in | Determination of absolute configuration and conformational studies. kud.ac.inslideshare.net | Studying the stereochemistry of ephedrine (B3423809) and chloramphenicol (B1208) diastereoisomers. researchgate.net |

Advanced Mass Spectrometry Techniques for Isomer Differentiation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.gov While standard MS cannot typically distinguish between isomers (molecules with the same mass and chemical formula), advanced MS techniques can. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions are fragmented, and the masses of the fragments are analyzed. Isomers can sometimes be distinguished by their unique fragmentation patterns. nih.gov For example, the cis and all-trans isomers of β-carotene can be differentiated by the relative abundance of specific fragment ions in their tandem mass spectra. nih.gov

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape (collision cross-section, CCS) in the gas phase before mass analysis. researchgate.netnih.gov This additional dimension of separation allows for the differentiation of isomers that have different three-dimensional structures. researchgate.netrsc.org IM-MS has been successfully used to separate cis and all-trans isomers of carotenoids like lycopene (B16060) and β-carotene. nih.gov The all-trans isomers, having a more elongated shape, exhibit different drift times and CCS values compared to the more compact cis isomers. nih.gov

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide very high mass accuracy and resolving power, which can sometimes aid in isomer differentiation when coupled with other techniques. nih.gov

Chiral Selector Complexation: In some cases, enantiomers can be differentiated by forming complexes with a chiral selector molecule. These newly formed diastereomeric complexes may have different stabilities or CCS values, allowing for their differentiation by MS/MS or IM-MS. nih.govacs.org

Table 3: Collision Cross-Section (CCS) Values for Carotenoid Isomers Determined by IM-MS

| Compound | Isomer | CCS (Ų) |

| Lycopene | cis-isomers | 180 nih.gov |

| Lycopene | all-trans | 236 nih.gov |

| β-Carotene | cis-isomers | 181 nih.gov |

| β-Carotene | all-trans | 225 nih.gov |

Computational and Theoretical Chemistry Approaches to Rac and All Trans Chemical Compounds

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are foundational in computational chemistry, solving the electronic Schrödinger equation to determine the electronic structure and energy of molecules. wikipedia.orgnorthwestern.edu These ab initio ("from first principles") methods use only physical constants as input to predict a wide range of molecular properties. wikipedia.org

Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF) are workhorses for computational chemists. mdpi.comaustinpublishinggroup.com A primary application is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state, representing the most stable conformation of a molecule. researchgate.net This process calculates bond lengths, angles, and dihedrals based on electronic interactions. researchgate.net

DFT methods, which pair an exchange functional with a correlation functional, are particularly popular due to their balance of accuracy and computational cost. mdpi.comaustinpublishinggroup.com Common functionals include B3LYP, BP86, and PBE0. mdpi.comaustinpublishinggroup.comnih.gov The choice of method is paired with a basis set (e.g., 6-31G*, cc-pVTZ), which is a set of mathematical functions used to build the molecular orbitals. mdpi.comjkps.or.kr The combination of a method and a basis set defines the level of theory. mdpi.comacs.org For instance, studies have shown that the B3LYP/6-31G basis set can provide accurate energies for excited states. austinpublishinggroup.com Full structural optimization is typically performed without symmetry restrictions, using a quasi-Newton optimization method, and the resulting stable structures are confirmed by frequency analysis to ensure they are true minima on the potential energy surface. researchgate.net These optimized geometries are crucial starting points for further calculations, such as predicting spectroscopic properties or thermochemical data. nih.govacs.org

| Method | Principle | Typical Application | Strengths | Limitations |

|---|---|---|---|---|

| Hartree-Fock (HF) | Solves the Schrödinger equation with an averaged electron-electron repulsion (mean-field). wikipedia.org | Reference for more complex calculations, initial geometry optimization. mdpi.com | Computationally less expensive than correlated methods. | Neglects electron correlation, leading to inaccuracies in energy and some properties. austinpublishinggroup.comornl.gov |

| Density Functional Theory (DFT) | Models electron correlation through functionals of the electron density. austinpublishinggroup.com | Geometry optimization, vibrational frequencies, electronic properties of medium to large molecules. researchgate.net | Good balance of accuracy and computational cost. acs.org | Accuracy depends heavily on the chosen functional; may struggle with dispersion interactions without corrections (e.g., DFT-D). acs.org |

| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method that adds electron correlation via perturbation theory. | Systems where electron correlation is important; benchmark calculations. nih.gov | Systematically improvable; often more accurate than DFT for certain systems. nih.gov | More computationally intensive than DFT; can be unreliable for some systems. nih.gov |

The Hartree-Fock method approximates the wavefunction as a single Slater determinant, which inherently neglects the instantaneous repulsions between electrons, an effect known as electron correlation. github.io This omission can lead to significant errors, as the correlation energy—the difference between the exact energy and the Hartree-Fock energy—is crucial for chemical accuracy. fiveable.me

Post-Hartree-Fock methods were developed to improve upon the HF approximation by explicitly including electron correlation. fiveable.mewikipedia.org These methods provide more accurate results, albeit at a higher computational cost. wikipedia.org Common approaches include:

Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. MP2, the second-order correction, is a widely used method that offers a good compromise between cost and accuracy.

Configuration Interaction (CI): CI methods express the true wavefunction as a linear combination of the Hartree-Fock determinant and determinants generated by exciting electrons from occupied to unoccupied orbitals. ornl.gov Truncating the expansion (e.g., CISD for singles and doubles) makes the calculation feasible but can impact accuracy and size-extensivity. ornl.gov

Coupled Cluster (CC): CC theory is one of the most accurate and reliable methods. It includes electron correlation effects systematically. The CCSD(T) variant, which includes single, double, and a perturbative treatment of triple excitations, is often considered the "gold standard" in computational chemistry for its high accuracy.

| Method | Abbreviation | Description | Relative Cost/Accuracy |

|---|---|---|---|

| Møller-Plesset Perturbation Theory | MP2, MP3, MP4 | Adds electron correlation by treating it as a perturbation to the HF result. | Moderate cost, improves significantly on HF. |

| Configuration Interaction | CI, CISD, CISDTQ | Expands the wavefunction as a linear combination of multiple Slater determinants. ornl.gov | High cost, especially for higher-order excitations. Not size-extensive unless a full CI is performed. ornl.gov |

| Coupled Cluster | CC, CCSD, CCSD(T) | Provides a size-extensive and highly accurate treatment of electron correlation. | Very high cost, but often considered the benchmark for accuracy (especially CCSD(T)). |

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Spectroscopic Property Prediction

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Reaction Dynamics